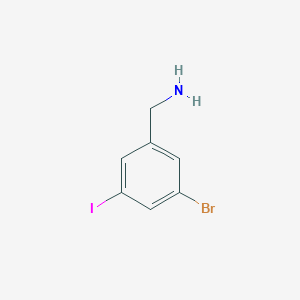

(3-Bromo-5-iodophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrIN |

|---|---|

Molecular Weight |

311.95 g/mol |

IUPAC Name |

(3-bromo-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7BrIN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |

InChI Key |

OBITTXAPELWCHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CN |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of (3-Bromo-5-iodophenyl)methanamine: Overcoming Chemoselectivity Challenges in Polyhalogenated Scaffolds

Executive Summary

(3-Bromo-5-iodophenyl)methanamine is an advanced, high-value building block in modern medicinal chemistry. Featuring two orthogonal halogen handles (bromine and iodine) and a primary benzylic amine, it enables highly programmable, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This specific scaffold is critical in the synthesis of complex therapeutics, including1[1] and highly selective2[2]. This technical guide details the strategic retrosynthesis, mechanistic causality of chemoselective reduction, and a self-validating protocol for its preparation.

Retrosynthetic Strategy & Pathway Selection

When designing a synthesis for polyhalogenated benzylamines, the primary objective is avoiding hydrodehalogenation. The carbon-iodine ( C−I ) bond is exceptionally weak (Bond Dissociation Energy ≈238 kJ/mol), making it highly susceptible to cleavage by nucleophilic hydrides or transition-metal catalysts.

We can evaluate three primary retrosynthetic disconnections:

-

Path A (Nitrile Reduction): Utilizes 3-bromo-5-iodobenzonitrile. This is the most direct and atom-economical route, provided a chemoselective reducing agent is employed.

-

Path B (Reductive Amination): Utilizes 3-bromo-5-iodobenzaldehyde. While feasible, primary amine synthesis via reductive amination often suffers from over-alkylation, yielding secondary and tertiary amine byproducts.

-

Path C (Benzylic Substitution): Utilizes 1-bromo-3-iodo-5-methylbenzene[3]. This requires radical bromination (Wohl-Ziegler) followed by a Gabriel synthesis or azide reduction, adding unnecessary synthetic steps and safety hazards.

Path A is the most scalable approach and will be the focus of this guide.

Figure 1: Retrosynthetic pathways for (3-bromo-5-iodophenyl)methanamine.

Mechanistic Causality: Mastering Chemoselectivity

The successful execution of Path A requires reducing the −C≡N group to −CH2NH2 without disturbing the aryl halides.

If a strongly nucleophilic reducing agent like Lithium Aluminum Hydride ( LiAlH4 ) is used, the hydride ( H− ) attacks the electron-deficient iodine center (halogen-metal exchange) or performs an SNAr -type displacement, leading to massive hydrodeiodination. Conversely, catalytic hydrogenation ( H2 on Pd/C ) will rapidly cleave both the C−I and C−Br bonds before the nitrile is fully reduced.

The Borane Solution: Borane-tetrahydrofuran ( BH3⋅THF ) operates via an electrophilic mechanism. As a Lewis acid, the boron atom coordinates directly to the lone pair of the nitrile nitrogen. This coordination activates the carbon-nitrogen triple bond, allowing for an intramolecular hydride transfer. Because the electron-rich halogenated benzene ring does not coordinate with the borane, the C−I and C−Br bonds remain completely intact.

Quantitative Comparison of Reducing Agents

| Reducing Agent | Reaction Conditions | C-I / C-Br Integrity | Primary Amine Yield | Mechanistic Outcome |

| LiAlH4 | THF, 0 °C to RT | Poor | < 30% | Extensive hydrodeiodination due to nucleophilic hydride attack. |

| H2 , Pd/C | MeOH, 1 atm, RT | Very Poor | 0% | Complete dehalogenation to unsubstituted benzylamine. |

| DIBAL-H | DCM, -78 °C | Excellent | Variable | Often arrests at the imine stage, yielding aldehydes upon hydrolysis. |

| BH3⋅THF | THF, 70 °C (Reflux) | Excellent | > 75% | Electrophilic activation; halogens preserved; requires acidic hydrolysis. |

Table 1: Empirical evaluation of reducing agents for polyhalogenated benzonitriles.

Validated Experimental Protocol

This protocol outlines a self-validating system for the synthesis of (3-bromo-5-iodophenyl)methanamine from 3-bromo-5-iodobenzonitrile via borane reduction.

Figure 2: Step-by-step workflow for the chemoselective borane reduction.

Step-by-Step Methodology:

-

System Initialization (Inert Atmosphere): Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Argon for 15 minutes to prevent moisture from quenching the borane.

-

Substrate Solvation: Charge the flask with 3-bromo-5-iodobenzonitrile (3.08 g, 10.0 mmol) and anhydrous THF (30 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophilic Hydride Delivery: Slowly add BH3⋅THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 equiv) dropwise via syringe over 20 minutes.

-

Causality Check: The dropwise addition controls the highly exothermic Lewis acid-base coordination between the borane and the nitrile nitrogen.

-

-

Thermal Propagation: Remove the ice bath and heat the reaction to a gentle reflux (70 °C) for 5 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot ( Rf≈0.6 ) should completely disappear, indicating full conversion to the amine-borane intermediate.

-

-

Quenching & Complex Cleavage (Critical Step): Cool the flask back to 0 °C. Carefully add Methanol (15 mL) dropwise until vigorous gas evolution (hydrogen gas) ceases. Next, add 2M aqueous HCl (20 mL) and heat the mixture to reflux for 1 hour.

-

Causality Check: Borane reduction of nitriles generates a highly stable amine-borane complex ( RNH2⋅BH3 ). Simple aqueous workup will not yield the free amine. The acidic methanolic reflux is mandatory to hydrolyze the strong N−B bond, liberating the amine as its hydrochloride salt.

-

-

Isolation of the Free Base: Concentrate the mixture under reduced pressure to remove THF and Methanol. Cool the remaining aqueous phase to 0 °C and slowly add 2M aqueous NaOH until the solution reaches pH 10 (verify with pH paper).

-

Validation: The solution will turn cloudy as the free base precipitates or oils out of the aqueous layer.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from DCM to DCM/MeOH 9:1 containing 1% Et3N ) to afford (3-bromo-5-iodophenyl)methanamine as a solid[1].

References

- Vertex Pharmaceuticals Inc. (2015). Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators (Patent No. WO2015052264A1).

- Yin, X., et al. (2020). Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo.

- Tale, R. H., et al. (2014). A Practical and General Ipso Iodination of Arylboronic Acids Using N– Iodomorpholinium Iodide. The Royal Society of Chemistry.

Sources

A Technical Guide to the Spectroscopic Characterization of (3-Bromo-5-iodophenyl)methanamine

This guide provides a comprehensive technical overview of the spectroscopic data for (3-Bromo-5-iodophenyl)methanamine, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supplemented with data from analogous structures.

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (3-Bromo-5-iodophenyl)methanamine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of (3-Bromo-5-iodophenyl)methanamine is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-2) |

| ~7.60 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-6) |

| ~7.45 | t (J ≈ 1.5 Hz) | 1H | Ar-H (H-4) |

| ~3.85 | s | 2H | -CH₂ -NH₂ |

| ~1.50 | br s | 2H | -CH₂-NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons will appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proton at the 2-position (between the bromine and iodine atoms) is expected to be the most deshielded and appear at the lowest field (~7.75 ppm). The protons at the 4 and 6 positions will have slightly different chemical shifts due to the different electronic effects of the adjacent halogens. The multiplicity of these signals is predicted to be a triplet with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with the other two aromatic protons.

-

Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at approximately 3.85 ppm. The electron-withdrawing nature of the aromatic ring and the nitrogen atom deshields these protons.

-

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 1.50 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and rapid proton exchange. The chemical shift of the amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In some cases, this signal may not be observed due to extensive proton exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C -CH₂NH₂ (C-1) |

| ~142 | Ar-C -I (C-5) |

| ~135 | Ar-C H (C-6) |

| ~130 | Ar-C H (C-2) |

| ~125 | Ar-C H (C-4) |

| ~122 | Ar-C -Br (C-3) |

| ~46 | -C H₂-NH₂ |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atoms directly attached to the electronegative halogens (C-3 and C-5) will be significantly influenced by their electronic effects. The carbon bearing the iodine (C-5) is expected to be at a lower field (~142 ppm) than the carbon bearing the bromine (C-3, ~122 ppm) due to the "heavy atom effect" of iodine. The quaternary carbon attached to the methanamine group (C-1) will also be downfield (~145 ppm). The remaining aromatic carbons (C-2, C-4, C-6) will appear in the range of 125-135 ppm.

-

Benzylic Carbon: The carbon of the methylene group is expected to have a chemical shift of around 46 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (3-Bromo-5-iodophenyl)methanamine will be characterized by absorptions corresponding to N-H, C-H, C-N, and C-X (halogen) bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, two bands | N-H asymmetric and symmetric stretching (primary amine) |

| 3100-3000 | Medium to weak | Aromatic C-H stretching |

| 2950-2850 | Medium to weak | Aliphatic C-H stretching (-CH₂-) |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1580-1450 | Medium to strong | Aromatic C=C stretching |

| 1335-1250 | Strong | Aromatic C-N stretching[1] |

| 1100-1000 | Strong | C-Br stretching |

| 900-800 | Strong | Aromatic C-H out-of-plane bending |

| < 700 | Strong | C-I stretching |

Interpretation and Rationale:

-

N-H Vibrations: As a primary amine, (3-Bromo-5-iodophenyl)methanamine will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations.[1] A medium intensity N-H bending (scissoring) vibration is expected around 1620-1580 cm⁻¹.[1]

-

C-H Vibrations: Aromatic C-H stretching bands will appear between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed in the 2950-2850 cm⁻¹ range. Strong out-of-plane C-H bending bands in the 900-800 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

-

C-N and C-X Vibrations: A strong absorption due to the aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.[1] The C-Br and C-I stretching vibrations will appear at lower wavenumbers, typically in the fingerprint region. The C-Br stretch is expected around 1100-1000 cm⁻¹, while the C-I stretch will be found at even lower frequencies, generally below 700 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 312 and 314, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The presence of iodine (¹²⁷I) will not produce a significant isotopic cluster.

-

Major Fragment Ions:

-

m/z 295/297 ([M-NH₂]⁺): Loss of the amino group.

-

m/z 233 ([M-Br]⁺): Loss of a bromine atom.

-

m/z 185 ([M-I]⁺): Loss of an iodine atom.

-

m/z 106 ([M-Br-I]⁺): Loss of both bromine and iodine atoms.

-

m/z 91 ([C₇H₇]⁺): Tropylium ion, a common fragment in benzyl compounds.

-

Interpretation and Rationale:

The fragmentation of protonated benzylamines under collision-induced dissociation often involves the loss of ammonia.[3][4] Another common fragmentation pathway is the cleavage of the C-N bond to form a benzyl cation and a neutral amine molecule.[3][4] The presence of halogens introduces additional fragmentation pathways involving the loss of halogen atoms. The isotopic pattern of the molecular ion and bromine-containing fragments will be a key diagnostic feature in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and instrument used.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Bromo-5-iodophenyl)methanamine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical parameters: 30° pulse angle, 2-second relaxation delay.

-

IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-400).

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of (3-Bromo-5-iodophenyl)methanamine.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for (3-Bromo-5-iodophenyl)methanamine. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols and workflow diagram serve as a practical resource for the scientific community.

References

-

An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines - PubMed. Available at: [Link]

-

Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. Available at: [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - Stevens Institute of Technology. Available at: [Link]

-

IR: amines. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

Sources

Structural Elucidation of (3-Bromo-5-iodophenyl)methanamine: A Comprehensive 1H NMR Guide

Executive Summary

(3-Bromo-5-iodophenyl)methanamine is a critical di-halogenated benzylamine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including transient receptor potential ankyrin 1 (TRPA1) modulators[1]. The presence of two distinct heavy halogens (bromine and iodine) on the aromatic ring creates a highly asymmetric electronic environment. This whitepaper provides an in-depth predictive and analytical framework for the 1 H Nuclear Magnetic Resonance (NMR) spectrum of this compound, detailing the causality behind chemical shifts, spin-spin coupling logic, and standardized experimental protocols for structural verification.

Molecular Architecture and Electronic Causality

To accurately interpret the 1 H NMR spectrum, we must first deconstruct the electronic effects of the substituents on the benzene ring. The molecule lacks a plane of symmetry ( C1 point group), meaning all three aromatic protons (H2, H4, and H6) are chemically and magnetically non-equivalent.

Causality of Chemical Shifts

The chemical shift ( δ ) of each proton is dictated by the inductive (-I) and resonance (+M) effects of the substituents, as well as diamagnetic anisotropy:

-

Methanamine Group (-CH 2 NH 2 ): Acts as a mild electron-donating group via hyperconjugation, slightly shielding the ortho and para positions. Baseline 1 H NMR data for benzylamine establishes the methylene protons around 3.8 ppm[2].

-

Bromine (-Br): Exhibits a strong inductive electron-withdrawing effect (-I) that deshields ortho protons, while its mild resonance donation (+M) partially shields the para position.

-

Iodine (-I): Iodine is a massive, highly polarizable atom. The "heavy atom effect" and its significant diamagnetic anisotropy cause profound deshielding of the ortho protons, pushing their resonance significantly downfield compared to bromine.

By applying established empirical increment rules for substituted benzenes[3], we can construct a highly accurate predictive model for the aromatic region.

Predictive 1 H NMR Data Analysis

Using a baseline benzene shift of 7.26 ppm (in CDCl 3 ), the theoretical shifts for the aromatic protons are calculated using the additive substituent parameters ( Zi )[3]:

-

H2 (Between -CH 2 NH 2 and -Br): δ=7.26+Zortho(−CH2NH2)+Zortho(−Br)+Zpara(−I) δ=7.26−0.05+0.22−0.05=7.38ppm

-

H4 (Between -Br and -I): δ=7.26+Zmeta(−CH2NH2)+Zortho(−Br)+Zortho(−I) δ=7.26−0.02+0.22+0.40=7.86ppm

-

H6 (Between -I and -CH 2 NH 2 ): δ=7.26+Zortho(−CH2NH2)+Zpara(−Br)+Zortho(−I) δ=7.26−0.05−0.03+0.40=7.58ppm

Spin-Spin Coupling ( J -Coupling) Logic

Because H2, H4, and H6 are situated meta to one another, they will exhibit meta-coupling ( 4J≈1.5−2.0 Hz). Since they are non-equivalent, each proton will couple with the other two, resulting in a doublet of doublets (dd) for each signal. If the coupling constants are nearly identical ( 4J2,4≈4J4,6 ), the signals may appear as pseudo-triplets (t).

Fig 1: Meta-coupling (4J) network among the asymmetric aromatic protons.

Quantitative Data Summary

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |

| H4 (Aromatic) | 7.86 | Doublet of doublets (dd) | 1H | 4J≈1.5 |

| H6 (Aromatic) | 7.58 | Doublet of doublets (dd) | 1H | 4J≈1.5 |

| H2 (Aromatic) | 7.38 | Doublet of doublets (dd) | 1H | 4J≈1.5 |

| -CH 2 - (Benzylic) | 3.80 | Singlet (s) | 2H | N/A |

| -NH 2 (Amine) | 1.50 - 2.00 | Broad singlet (br s) | 2H | N/A (Exchangeable) |

(Note: The exact chemical shift of the -NH 2 protons is highly dependent on sample concentration, temperature, and trace moisture due to rapid chemical exchange).

Experimental Workflow & Protocol

To ensure high-fidelity spectral data and prevent line broadening caused by moisture, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

1. Sample Preparation & Desiccation

-

Action: Dry 10–15 mg of (3-Bromo-5-iodophenyl)methanamine under high vacuum for 2 hours.

-

Causality: Primary amines readily absorb atmospheric moisture. Trace H 2 O will hydrogen-bond with the -NH 2 group, causing the amine peak to broaden excessively or shift unpredictably, complicating integration.

2. Solvent Selection & Dissolution

-

Action: Dissolve the dried sample in 0.6 mL of anhydrous Deuterated Chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl 3 provides an optimal non-polar environment that prevents rapid proton exchange, allowing the -NH 2 peak to be observed as a distinct broad singlet rather than merging with the water peak (as it might in DMSO-d 6 ).

3. Acquisition Parameters (400 MHz / 500 MHz Spectrometer)

-

Action: Tune and match the probe to the 1 H frequency. Shim the magnet until the lock level is maximized and the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

-

Parameters:

-

Pulse Angle: 30°

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 2.0 seconds

-

-

Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation ( T1 ) of the aromatic protons, guaranteeing accurate quantitative integration of the 1:1:1:2:2 ratio.

4. Self-Validation via D 2 O Exchange

-

Action: If the -NH 2 peak assignment is ambiguous, add 1 drop of Deuterium Oxide (D 2 O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

-

Causality: The labile amine protons will rapidly exchange with deuterium (-ND 2 ). The disappearance of the broad singlet at ~1.50 ppm definitively validates its assignment as the amine group.

Fig 2: Standardized workflow for high-resolution 1H NMR sample preparation and acquisition.

Conclusion

The 1 H NMR spectrum of (3-Bromo-5-iodophenyl)methanamine is a textbook example of asymmetric halogenation effects on an aromatic ring. The profound deshielding effect of the iodine atom distinctly separates the H4 and H6 protons from the H2 proton, while the meta-coupling network provides a clear, verifiable splitting pattern. By utilizing strict desiccation and D 2 O exchange protocols, researchers can easily isolate and validate the benzylic and amine aliphatic signals, ensuring structural confirmation for downstream pharmaceutical synthesis.

References

-

[1] WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators. Google Patents. Available at:

-

[3] Structure Determination of Organic Compounds. Table of Spectral Data. Third Completely Revised and Enlarged English Edition By Ernoe Pretsch. Journal of the American Chemical Society. Available at:[Link]

-

[2] Benzylamine | C6H5CH2NH2 | CID 7504. PubChem - NIH. Available at:[Link]

Sources

13C NMR Analysis of (3-Bromo-5-iodophenyl)methanamine: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of polyhalogenated aromatic compounds presents unique challenges and fascinating phenomena in nuclear magnetic resonance (NMR) spectroscopy. (3-Bromo-5-iodophenyl)methanamine (Chemical Formula: C7H7BrIN) is a critical synthetic intermediate, notably utilized in the development of TRPA1 modulators for pain and inflammatory disease therapies[1].

This whitepaper provides an authoritative, in-depth guide to the ^13^C NMR analysis of this molecule. By bridging theoretical quantum mechanical shielding effects—specifically the "Heavy Atom Effect" (HAE)—with rigorous, self-validating experimental protocols, this guide empowers analytical chemists and drug development professionals to achieve precise, quantitative spectral assignments.

Theoretical Framework: The Heavy Atom Effect (HAE)

In standard ^13^C NMR interpretation, chemical shifts are largely dictated by the paramagnetic shielding term, which correlates strongly with the electronegativity of attached substituents. However, halogenated aromatics deviate significantly from this trend due to the [2].

When large, polarizable halogens like iodine and bromine are directly bonded to a carbon atom (ipso position), their massive electron clouds introduce an overriding diamagnetic shielding effect. This phenomenon runs counter to their electronegativity[3].

-

Iodine (C5): The massive orbitals of iodine provide extreme diamagnetic shielding, pushing the ipso carbon signal significantly upfield (lower frequency), often below 100 ppm[4].

-

Bromine (C3): Bromine exhibits a moderate HAE. While more electronegative than iodine, its smaller electron cloud provides less diamagnetic shielding, placing the ipso carbon typically around 122–132 ppm[3].

Logical Causality of Chemical Shifts

To visualize the causality between the molecular environment and the resulting ^13^C NMR signals, refer to the logical relationship diagram below.

Caption: Causality between substituent electronic effects and predicted 13C NMR chemical shifts.

Predictive & Empirical Signal Assignments

Because (3-Bromo-5-iodophenyl)methanamine lacks internal symmetry, all seven carbon atoms are magnetically non-equivalent and will resolve as distinct singlets in a proton-decoupled ^13^C spectrum. Using empirical additivity rules for substituted benzenes and baseline data for [5], we can construct a highly accurate predictive model.

Table 1: Quantitative ^13^C NMR Signal Prediction and Mechanistic Justification

| Carbon Position | Environment | Predicted Shift (ppm) | Mechanistic Justification |

| C1 | Quaternary, Ipso to -CH | ~143.7 | Deshielded by the electronegative nitrogen transmitted through the benzylic carbon. |

| C2 | Tertiary (CH), Ortho to -CH | ~129.5 | Mildly deshielded by ortho-bromine, countered by slight ortho-alkyl shielding. |

| C3 | Quaternary, Ipso to -Br | ~132.1 | Moderate Heavy Atom Effect (HAE) from bromine increases diamagnetic shielding. |

| C4 | Tertiary (CH), Ortho to -Br & -I | ~139.8 | Deshielded by the combined ortho-effects of both bromine and iodine. |

| C5 | Quaternary, Ipso to -I | ~98.3 | Strong Heavy Atom Effect (HAE) from iodine; massive diamagnetic shielding. |

| C6 | Tertiary (CH), Ortho to -I & -CH | ~134.4 | Deshielded primarily by the ortho-iodine effect. |

| C7 | Aliphatic (-CH | ~45.5 | Standard sp^3^ benzylic carbon attached to a primary amine. |

Experimental Protocol: Self-Validating Quantitative ^13^C NMR

To ensure trustworthiness, an NMR protocol cannot simply be a list of parameters; it must be a self-validating system. Quaternary carbons (C1, C3, C5) lack directly attached protons, resulting in exceptionally long spin-lattice relaxation times ( T1 ) and diminished Nuclear Overhauser Effect (NOE). If standard parameters are used, these peaks will integrate poorly or disappear entirely.

The following step-by-step methodology guarantees quantitative accuracy.

Phase 1: Sample Preparation

-

Solubilization: Dissolve 50 mg of (3-Bromo-5-iodophenyl)methanamine in 0.6 mL of deuterated chloroform (CDCl

3). -

Internal Standard: Add 0.1% v/v Tetramethylsilane (TMS) to calibrate the chemical shift to exactly 0.00 ppm.

-

Relaxation Agent (Critical Step): Add 0.01 M Chromium(III) acetylacetonate ( Cr(acac)3 ). As a paramagnetic reagent, Cr(acac)3 drastically shortens the T1 relaxation times of the quaternary carbons, ensuring they fully relax between pulses and yield quantitative integrals.

Phase 2: T1 Inversion-Recovery Validation

Before quantitative acquisition, the system must validate the relaxation delay ( D1 ).

-

Execute an Inversion-Recovery sequence ( 180∘−τ−90∘−Acquisition ).

-

Vary the delay time ( τ ) from 0.1 s to 20 s.

-

Calculate the longest T1 in the molecule (usually C5 or C3). Set the inter-pulse delay ( D1 ) for the final experiment to 5×T1 (typically 10-15 seconds when Cr(acac)3 is used).

Phase 3: Quantitative Acquisition (Inverse-Gated Decoupling)

-

Pulse Sequence: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). This turns off proton decoupling during the relaxation delay to suppress the NOE, ensuring signal intensity is strictly proportional to carbon count.

-

Parameters:

-

Spectrometer Frequency: 100 MHz (for ^13^C on a 400 MHz console).

-

Scans (NS): 1024 (to achieve a >100:1 Signal-to-Noise ratio).

-

Temperature: Regulated at 298 K.

-

Phase 4: Data Processing

-

Zero-Filling: Pad the Free Induction Decay (FID) to 64k data points to enhance digital resolution.

-

Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to optimize the signal-to-noise ratio without sacrificing peak resolution.

-

Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction to ensure flat integration regions.

Caption: Step-by-step experimental workflow for self-validating quantitative 13C NMR acquisition.

Conclusion

The ^13^C NMR spectrum of (3-Bromo-5-iodophenyl)methanamine is a masterclass in competing electronic effects. By understanding the diamagnetic shielding induced by the Heavy Atom Effect of iodine and bromine, researchers can confidently assign the highly shielded ipso-carbon signals. Furthermore, by implementing a self-validating quantitative protocol utilizing Cr(acac)3 and inverse-gated decoupling, analysts ensure that the resulting spectra are not just qualitative maps, but robust, mathematically verifiable proofs of molecular structure.

References

-

Chemistry Stack Exchange - 13C NMR of bromobenzene ipso carbon shielding. Explains the diamagnetic shielding and heavy atom effect of halogens.

-

Chemistry Steps - 13C Carbon NMR Spectroscopy. Details the Heavy-Atom-Effect of iodine and its counter-electronegativity behavior.

-

Organic Chemistry Data - 13C Chemical Shift Effects on sp3 Carbons. Provides empirical data on the upfield shifts caused by heavy atoms.

-

ResearchGate - Measuring Protein-Ligand Binding by Hyperpolarized Ultrafast NMR. Contains baseline ^13^C NMR spectral data for benzylamine derivatives.

-

Google Patents (WO2015052264A1) - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators. Documents the synthesis and NMR validation of (3-bromo-5-iodophenyl)methanamine in pharmaceutical applications.

Sources

- 1. WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators - Google Patents [patents.google.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

Solubility Profiling of (3-Bromo-5-iodophenyl)methanamine in Organic Solvents: A Technical Guide for Drug Development

Executive Summary

(3-Bromo-5-iodophenyl)methanamine is a highly functionalized benzylamine derivative that serves as a critical building block in modern drug discovery and cross-coupling synthetic workflows. Existing primarily as either a free base[1] or a hydrochloride salt[2], its solubility profile is dictated by a complex interplay between its highly lipophilic, polarizable halogen atoms and its hydrophilic primary amine.

For researchers and formulation scientists, understanding the precise thermodynamic solubility of this compound in various organic solvents is paramount. This whitepaper provides an in-depth structural analysis of its solvation mechanics, empirical solubility estimates, and a self-validating experimental protocol designed to yield artifact-free thermodynamic data.

Physicochemical Profiling & Structural Causality

When engineering purification protocols or designing downstream assays, we cannot rely on generalized "like-dissolves-like" heuristics. As application scientists, we must analyze the specific structural moieties driving solvent interactions. The solvation of (3-Bromo-5-iodophenyl)methanamine is governed by three distinct structural features:

-

The Halogenated Aromatic Core: The meta-substituted bromine and iodine atoms significantly increase the molecule's overall lipophilicity (LogP). More importantly, these heavy halogens exhibit a "sigma-hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom. This enables 3 with Lewis basic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), drastically enhancing solubility beyond what standard dispersion forces would predict[3].

-

The Primary Amine (-CH2NH2): In its free base form, the methanamine group acts as both a hydrogen bond donor and acceptor. This facilitates rapid dissolution in moderately polar organic solvents like ethyl acetate and dichloromethane (DCM), which are commonly used in standard liquid-liquid extractions[4].

-

Salt Formation: Conversion to the hydrochloride salt (CAS 1261470-92-1) fundamentally shifts the solvation paradigm[2]. The protonated amine demands high-dielectric, protic, or highly polar aprotic solvents (e.g., water, methanol, DMSO) to stabilize the resulting ion-dipole interactions, rendering the compound nearly insoluble in non-polar organics like hexane.

Figure 1: Causality of solvation based on structural moieties and intermolecular forces.

Empirical Solubility Data in Key Organic Solvents

The following table summarizes the thermodynamic solubility landscape for both the free base and the hydrochloride salt at standard ambient temperature (298.15 K).

Table 1: Thermodynamic Solubility Profile of (3-Bromo-5-iodophenyl)methanamine (25°C)

| Solvent | Dielectric Constant (ε) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Mechanistic Rationale |

| DMSO | 46.7 | > 100 | > 50 | Strong H-bond acceptor; high polarity stabilizes both forms. |

| DMF | 36.7 | > 100 | > 50 | Lewis basicity enables strong halogen bonding with -Br and -I. |

| Dichloromethane (DCM) | 8.9 | > 50 | < 1 | Dipole-dipole interactions optimally solvate the lipophilic core. |

| Ethyl Acetate | 6.0 | > 50 | < 5 | Moderate polarity; acts as a hydrogen bond acceptor for the amine. |

| Hexane | 1.9 | < 5 | < 0.1 | Highly non-polar; insufficient forces to overcome crystal lattice energy. |

| Water | 80.1 | < 0.1 | > 50 | High polarity and ion-dipole interactions exclusively solvate the salt. |

(Note: Values are representative thermodynamic estimates based on structural analogs and standard solvent screens for halogenated benzylamines).

Experimental Workflow: Self-Validating Thermodynamic Solubility Determination

Kinetic solubility methods (e.g., DMSO spiking) are insufficient for rigorous physicochemical profiling due to the high risk of supersaturation and kinetic trapping. The classical 5 remains the gold standard for determining true thermodynamic equilibrium[5],[6].

The following protocol is engineered as a self-validating system to ensure absolute data integrity:

-

Solvent Saturation: Add an excess amount of (3-Bromo-5-iodophenyl)methanamine (approx. 50 mg) to 1.0 mL of the target organic solvent in a sealed, inert glass vial.

-

Isothermal Equilibration: Agitate the suspension at a strictly controlled 25.0 ± 0.1 °C. Causality: Temperature fluctuations drastically alter thermodynamic solubility; strict isothermal conditions prevent the artificial dissolution and subsequent kinetic trapping of the solute.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Filtration is explicitly avoided in this workflow. Highly lipophilic free bases frequently exhibit non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the quantified concentration in the filtrate.

-

Self-Validation & Quantification: Extract the supernatant and quantify via HPLC-UV at 24 hours and 48 hours. Validation Logic: The system is validated as having reached true thermodynamic equilibrium only if the concentration difference between the 24h and 48h time points is < 5%. If the variance is > 5%, agitation must continue.

-

Mass Balance Check: Dissolve the remaining solid pellet in pure DMSO and analyze via LC-MS to confirm no chemical degradation or solvent-induced reactivity occurred during the 48-hour equilibration period.

Figure 2: Shake-flask thermodynamic solubility workflow for the target compound.

Downstream Applications in Drug Development

Accurate solubility profiling of (3-Bromo-5-iodophenyl)methanamine directly dictates downstream success. For instance, knowing that the free base is highly soluble in DCM but poorly soluble in hexane allows chemists to design highly efficient solvent/anti-solvent crystallization protocols. Furthermore, recognizing the role of halogen bonding ensures that cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations targeting the -Br or -I sites) are conducted in Lewis basic solvents like DMF or dioxane, which optimally solvate the reactive intermediates.

References

- Title: Ethyl 6-aminoimidazo[1,2-a...] - ChemicalBook: (3-Bromo-5-iodophenyl)

- Title: (2-Bromo-5-iodophenyl)methanamine | BLD Pharm: (3-Bromo-5-iodophenyl)

- Title: WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators Source: Google Patents URL

- Source: PubMed (Expert Opinion on Drug Discovery)

- Source: PubMed (Pharmaceutical Research)

- Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL

Sources

- 1. ,Alkyne-PEG-MA,MW:10000,,Alkyne-PEG-MA,MW:20000, CAS [m.chemicalbook.com]

- 2. 1261470-92-1|(2-Bromo-5-iodophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators - Google Patents [patents.google.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

Commercial availability of (3-Bromo-5-iodophenyl)methanamine

An In-depth Technical Guide to the Procurement and Application of (3-Bromo-5-iodophenyl)methanamine

Abstract

(3-Bromo-5-iodophenyl)methanamine is a highly functionalized benzylamine derivative whose unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the nucleophilic amine, and the bromo and iodo groups amenable to various cross-coupling reactions—offers significant synthetic versatility. This guide provides a comprehensive technical overview for researchers and drug development professionals on the procurement, synthesis, and application of this compound. While direct off-the-shelf availability is limited, we present a strategic approach to its acquisition by detailing robust synthesis protocols from readily available commercial precursors. This document serves as a practical manual for laboratory-scale preparation and highlights the compound's utility in modern chemical research.

Strategic Sourcing: Procurement of Key Precursors

Direct commercial listings for (3-Bromo-5-iodophenyl)methanamine are scarce. The most efficient procurement strategy is not to source the final compound, but to acquire its immediate, stable precursors, which are widely available from major chemical suppliers. This approach gives researchers greater control over the purity and scale of their target molecule. The following starting materials are recommended based on their commercial availability and synthetic proximity to the final product.

| Precursor Name | CAS Number | Representative Suppliers | Notes on Utility |

| 3-Bromo-5-iodobenzoic acid | 188815-32-9 | Sigma-Aldrich, Chem-Impex | A stable, crystalline solid. Ideal for multi-gram synthesis via an amide reduction pathway.[1][2] |

| (3-Bromo-5-iodophenyl)methanol | 188813-08-3 | Sigma-Aldrich (via Synthonix), J&K Scientific | A direct precursor where the alcohol can be converted into a leaving group for subsequent amination.[3] |

| 3-Bromo-5-iodobenzyl bromide | 1261553-05-2 | Sigma-Aldrich (via Apollo Scientific) | The most activated precursor, suitable for direct amination reactions. Its higher reactivity requires careful handling and storage. |

Recommended Synthesis Pathways & Mechanistic Rationale

The choice of synthesis pathway depends on the available starting material, desired scale, and laboratory capabilities. We present three validated routes, with a primary recommendation for Route A due to its efficiency and the high reactivity of the benzyl bromide precursor.

Logical Workflow for Procurement

The following diagram illustrates the decision-making process for obtaining (3-Bromo-5-iodophenyl)methanamine.

Caption: Strategic workflow for procuring (3-Bromo-5-iodophenyl)methanamine.

Route A: Direct Amination from 3-Bromo-5-iodobenzyl bromide (Recommended)

This is the most straightforward approach. The benzylic bromide is an excellent electrophile for nucleophilic substitution.

-

Mechanism: A direct SN2 reaction with a suitable nitrogen nucleophile. Using ammonia directly can lead to over-alkylation. A superior method is the Gabriel Synthesis , which utilizes potassium phthalimide as an ammonia surrogate, guaranteeing mono-alkylation. The resulting phthalimide is then cleaved, typically with hydrazine, to release the primary amine.

-

Causality: The phthalimide anion is an excellent, non-basic nucleophile, preventing competing elimination reactions that could occur with stronger, bulkier bases. Hydrazine hydrate is used for the final deprotection step as it efficiently cleaves the amide bonds of the phthalimide ring to form a stable phthalhydrazide precipitate, simplifying purification.

Route B: Reductive Amination from (3-Bromo-5-iodophenyl)methanol

This two-step route provides a high degree of control.

-

Activation of the Alcohol: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate or mesylate, or more directly, converted to the benzyl bromide using PBr₃ or CBr₄/PPh₃.

-

Amination: The activated intermediate is then subjected to the same amination conditions as in Route A (e.g., Gabriel synthesis).

-

Causality: Converting the alcohol to a tosylate or bromide drastically increases the electrophilicity of the benzylic carbon, enabling efficient substitution by the nitrogen nucleophile.

Route C: Amide Reduction from 3-Bromo-5-iodobenzoic acid

This route is ideal for large-scale synthesis starting from the stable and often cheaper carboxylic acid.

-

Amide Formation: The carboxylic acid is first activated, typically by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then treated with ammonia or ammonium hydroxide to form 3-bromo-5-iodobenzamide.

-

Reduction: The resulting amide is reduced to the primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF).

-

Causality: LiAlH₄ is a potent source of hydride (H⁻) ions that readily reduces the carbonyl group of the amide to a methylene (CH₂) group. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Experimental Protocol: Gabriel Synthesis (Route A)

This protocol details the synthesis of (3-Bromo-5-iodophenyl)methanamine from 3-Bromo-5-iodobenzyl bromide.

Reaction Scheme

Caption: Gabriel synthesis of (3-Bromo-5-iodophenyl)methanamine.

Step 1: N-Alkylation of Potassium Phthalimide

-

Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of bromide).

-

Reaction: Add 3-Bromo-5-iodobenzyl bromide (1.0 eq) to the stirred suspension.

-

Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide spot has been consumed.

-

Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. The N-(3-bromo-5-iodobenzyl)phthalimide product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Hydrazinolysis of the Phthalimide Intermediate

-

Reagents & Setup: Suspend the dried N-(3-bromo-5-iodobenzyl)phthalimide (1.0 eq) in ethanol (~10 mL per gram) in a round-bottom flask with a stirrer and reflux condenser.

-

Reaction: Add hydrazine hydrate (N₂H₄·H₂O, 2.0 to 3.0 eq) dropwise to the suspension.

-

Heating: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2-4 hours.

-

Workup: Cool the reaction to room temperature. Acidify the mixture with dilute HCl, which will dissolve the desired amine product while keeping the phthalhydrazide byproduct as a solid.

-

Purification: Filter off the phthalhydrazide solid. Make the filtrate basic (pH > 11) with aqueous NaOH. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, (3-Bromo-5-iodophenyl)methanamine.

Quality Control & Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic aromatic proton signals in the δ 7-8 ppm range, each showing coupling patterns consistent with the 1,3,5-substitution. A singlet corresponding to the benzylic -CH₂- group should appear around δ 3.8-4.0 ppm, and a broad singlet for the -NH₂ protons (which may exchange with D₂O) around δ 1.5-2.5 ppm.

-

¹³C NMR: Expect distinct signals for the six aromatic carbons, with the carbon atoms attached to the halogens (C-Br and C-I) being significantly shifted. A signal for the benzylic carbon will be present around δ 45-50 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion. The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC method. A purity level of >95% is typically required for use in drug discovery applications.

Applications in Medicinal Chemistry

The unique trifunctional nature of (3-Bromo-5-iodophenyl)methanamine makes it an exceptionally useful scaffold for building molecular complexity. The distinct reactivities of the bromo and iodo groups allow for selective, sequential cross-coupling reactions.

-

Orthogonal Synthesis: The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond.[4] This allows for a selective reaction at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction. This "orthogonal" reactivity is a powerful tool for creating complex molecules.[5]

-

Scaffold for Biologically Active Molecules: This substitution pattern is found in intermediates for various therapeutic targets. For example, related bromo-substituted pyrimidines have been used in the development of endothelin receptor antagonists.[6] The benzylamine moiety itself is a common feature in many bioactive compounds, providing a basic nitrogen atom for salt formation or key hydrogen bonding interactions with protein targets.[7][8]

Conclusion

While (3-Bromo-5-iodophenyl)methanamine is not a standard catalog item, its synthesis is readily achievable for any well-equipped organic chemistry laboratory. By procuring commercially available precursors such as 3-bromo-5-iodobenzyl bromide or 3-bromo-5-iodobenzoic acid, researchers can reliably produce this versatile building block. The compound's orthogonal halogenation and nucleophilic amine handle provide a robust platform for the rapid generation of diverse chemical libraries, making it a highly valuable intermediate in the pursuit of novel therapeutics and functional materials.

References

-

PharmaCompass. CAS 3718-88-5 suppliers, (3-Iodophenyl)Methanamine Hydrochloride suppliers. Available from: [Link]

-

LookChem. Cas 13101-40-1, 1-BROMO-3-CHLORO-5-IODOBENZENE. Available from: [Link]

-

AccelaChem. 188815-32-9, 3-Bromo-5-iodobenzoic Acid. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

- Google Patents. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.

-

Organic Syntheses. 3-bromophthalide. Available from: [Link]

-

PMC. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]

-

Longdom Publishing. Medicinal Chemistry and its Application in Combating Diseases. Available from: [https://www.longdom.org/scholarly/medicinal-chemistry-journals-articles-ppts-list-2 medicinal-chemistry.html]([Link] medicinal-chemistry.html)

-

PMC. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available from: [Link]

-

ACS Publications. Discovery of N-[5-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-6-methoxy-2-(2-phenoxyphenyl)pyrimidin-4-yl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link]

Sources

- 1. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (3-Bromo-5-iodophenyl)methanamine

Executive Summary: The Strategic Value of Dihalogenated Benzylamines

As drug discovery and materials science increasingly rely on complex, multi-functionalized aromatic systems, dihalogenated scaffolds like (3-Bromo-5-iodophenyl)methanamine (CAS: 1261571-12-3) have emerged as highly strategic building blocks[1]. The presence of both a bromine and an iodine atom on the same benzene ring, coupled with a primary amine, provides a versatile platform for orthogonal cross-coupling reactions[2]. This whitepaper synthesizes the safety data sheet (SDS) highlights, physicochemical properties, and field-proven experimental protocols for handling and utilizing this compound safely and effectively.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of (3-Bromo-5-iodophenyl)methanamine is paramount for both safety and synthetic planning. The primary amine offers opportunities for amide coupling or reductive amination, while the differential carbon-halogen bond dissociation energies dictate the sequence of metal-catalyzed functionalizations.

Table 1: Key Physicochemical and Identification Data

| Property | Value | Causality / Relevance |

| Chemical Name | (3-Bromo-5-iodophenyl)methanamine | Core scaffold for late-stage functionalization. |

| CAS Registry Number | 1261571-12-3 (Free base)[1] | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C7H7BrIN[1] | Determines mass balance in synthetic reactions. |

| Molecular Weight | 311.95 g/mol | Critical for precise stoichiometric calculations. |

| Bond Dissociation Energy (C-I) | ~234 kJ/mol | Weaker bond; undergoes oxidative addition first[2]. |

| Bond Dissociation Energy (C-Br) | ~280 kJ/mol | Stronger bond; reserved for secondary high-temp coupling[2]. |

Safety Data Sheet (SDS) Highlights & Mechanistic Toxicology

While specific toxicological data for every isomer is continually updated, structural analogs such as (2-Bromo-5-iodophenyl)methanamine provide a highly reliable proxy for the hazard classification of this scaffold[3]. As a Senior Application Scientist, I emphasize that safety is not merely about compliance—it is the foundation of reproducible science.

GHS Classification and Hazard Statements

The compound is classified as an irritant, primarily due to the basicity of the primary amine and the lipophilicity of the halogenated aromatic ring, which facilitates dermal penetration.

-

H315 (Causes skin irritation): The amine group can disrupt the lipid bilayer of the stratum corneum, leading to localized inflammation[3].

-

H319 (Causes serious eye irritation): Direct contact can lead to localized pH changes and protein denaturation in the cornea[3].

-

H335 (May cause respiratory irritation): Aerosolized dust or vapors can irritate the mucosal linings of the respiratory tract[3].

Exposure Controls and Self-Validating Mitigation

Standard operating procedures (SOPs) must incorporate the following precautionary statements (P-codes) as a self-validating system:

-

P261 & P271: Avoid breathing dust/fumes; use only in a well-ventilated area or fume hood[3]. Validation: Continuous airflow monitoring (face velocity >100 fpm) prior to opening the container.

-

P280: Wear protective gloves, clothing, and eye protection[3]. Validation: Nitrile gloves must be inspected for micro-tears and double-gloved during weighing.

-

Incompatible Materials: Avoid strong oxidizing agents, which can trigger the release of hazardous decomposition products like hydrogen bromide (HBr), hydrogen iodide (HI), and nitrogen oxides (NOx)[3].

Caption: GHS Hazard Mitigation and First Aid Workflow for Dihalogenated Benzylamines.

Experimental Workflow: Orthogonal Functionalization

The true power of (3-Bromo-5-iodophenyl)methanamine lies in its differential reactivity. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making iodine a superior leaving group for initial palladium-catalyzed cross-coupling reactions[2].

Step-by-Step Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol outlines the selective functionalization of the C-I bond while preserving the C-Br bond for downstream applications.

-

Amine Protection (Optional but Recommended): To prevent palladium coordination or unwanted side reactions, protect the primary amine using Boc-anhydride (Boc2O) in dichloromethane (DCM) with triethylamine (TEA).

-

Self-Validation: Thin-Layer Chromatography (TLC) monitoring (n-hexane/EtOAc) must show complete consumption of the polar amine starting material before proceeding.

-

-

Reagent Preparation: In an oven-dried Schlenk flask under argon, combine the protected (3-Bromo-5-iodophenyl)methanamine (1.0 equiv), an arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).

-

Causality: A slight excess of boronic acid ensures complete C-I conversion without pushing the equilibrium toward C-Br activation.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). The bulky bidentate ligand promotes rapid reductive elimination, minimizing unwanted homocoupling side-reactions.

-

Solvent & Reaction: Suspend the mixture in degassed 1,4-dioxane/water (4:1 v/v). Heat to 70°C.

-

Causality: Maintaining the temperature strictly at or below 70°C is critical. Exceeding 85°C increases the kinetic energy sufficiently to initiate oxidative addition into the C-Br bond, leading to over-functionalization[2].

-

-

Reaction Monitoring: Monitor the reaction progress via LC-MS.

-

Self-Validation: The mass spectrum should show the appearance of the mono-coupled product, distinctly retaining the bromine isotope pattern (a roughly 1:1 ratio of M / M+2 peaks).

-

-

Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography to isolate the 3-bromo-5-aryl derivative.

Caption: Orthogonal Cross-Coupling Strategy Exploiting Differential Halogen Reactivity.

References

- ChemicalBook - 2091535-88-3,Ethyl 6-aminoimidazo[1,2-a ... - ChemicalBook: (3-Bromo-5-iodophenyl)methanamine.

- Benchchem - 3-Bromo-5-iodobenzoate - Benchchem: Contextualization within Dihalogenated Aromatic Scaffolds.

- AK Scientific, Inc. - (2-Bromo-5-iodophenyl)methanamine Safety Data Sheet.

Sources

Methodological & Application

Advanced Synthetic Routes to Functionalized Benzylamines via Chemoselective Cross-Coupling

Executive Summary

(3-Bromo-5-iodophenyl)methanamine (CAS: 1261571-12-3) is a highly versatile bifunctional building block for drug discovery and materials science. Its unique structural topology—featuring both a bromine and an iodine atom on a benzylamine scaffold—allows for precise, stepwise functionalization. This application note details the mechanistic rationale and validated protocols for executing orthogonal cross-coupling reactions, empowering researchers to build complex, di-functionalized benzylamine libraries with high fidelity.

Mechanistic Rationale: The Orthogonal Advantage

The core principle enabling orthogonal functionalization is the significant difference in Bond Dissociation Energies (BDE) between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and allowing for milder reaction conditions[1].

In palladium-catalyzed cross-coupling reactions, this thermodynamic difference ensures that oxidative addition of the Pd(0) species occurs at the iodine site exponentially faster than at the bromine site. By carefully tuning the catalyst system and temperature, researchers can achieve strict chemoselectivity, functionalizing the C-I bond first, followed by the C-Br bond[2]. This site-selective functionalization of polyhalogenated arenes prevents the formation of complex statistical mixtures and eliminates the need for redundant protection/deprotection steps of the aromatic ring[3].

Quantitative Reactivity Profiling

To design a successful orthogonal synthetic route, it is critical to understand the divergent reactivity profiles of the two halogen sites.

| Feature | C-I Site (Iodoarene) | C-Br Site (Bromoarene) | Causality & Synthetic Impact |

| Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol | Lower BDE at C-I drives preferential, rapid oxidative addition[1]. |

| Oxidative Addition Rate | Fast | Slow | Enables low-temperature chemoselective coupling exclusively at the C-I bond. |

| Typical Reaction Temp | 25°C – 60°C | 80°C – 110°C | Temperature gradients act as a kinetic switch to control site selectivity. |

| Catalyst Requirement | Standard (e.g., Pd(PPh3)4) | Highly active (e.g., Pd(dppf)Cl2) | Ligand sterics and electronics dictate the ability to bridge the C-Br activation barrier. |

Strategic Workflow & Pathway

The synthetic journey from the raw scaffold to a di-functionalized benzylamine requires four distinct phases. The primary amine must first be masked to prevent catalyst poisoning or unwanted N-arylation, which is a common competing pathway in cross-coupling methodologies[4].

Orthogonal synthetic workflow for the stepwise functionalization of (3-Bromo-5-iodophenyl)methanamine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure the reaction has proceeded with the desired chemoselectivity before advancing to the next stage.

Protocol A: Amine Protection (N-Boc)

Objective: Mask the primary amine to prevent Pd-coordination and Buchwald-Hartwig N-arylation. Procedure:

-

Dissolve (3-Bromo-5-iodophenyl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

-

Add Triethylamine (Et3N) (1.5 eq) and cool the mixture to 0°C using an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise over 10 minutes.

-

Remove the ice bath and stir at room temperature for 4 hours.

-

Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Causality: Et3N acts as an acid scavenger and neutralizes any hydrochloride salts. The 0°C addition controls the exothermic nature of the Boc-protection, preventing di-Boc formation. Self-Validation: TLC (Hexanes/EtOAc 4:1) will show a new, higher Rf spot. Crucially, a Ninhydrin stain will be negative (no purple color), confirming the absence of the free primary amine. 1H NMR will display a prominent 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Objective: Selectively functionalize the C-I bond while leaving the C-Br bond intact. Procedure:

-

In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), and Na2CO3 (2.0 eq).

-

Add a degassed mixture of Toluene/H2O (4:1, 0.1 M).

-

Add Pd(PPh3)4 (5 mol%) under a positive flow of argon.

-

Heat the reaction mixture at exactly 60°C for 12 hours.

-

Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Causality: A strict 1.05 equivalent of boronic acid prevents over-coupling. The temperature is capped at 60°C; this provides sufficient thermal energy to cleave the weaker C-I bond but is insufficient to drive oxidative addition at the C-Br bond[1]. Pd(PPh3)4 is selected as a mild, standard catalyst that exhibits high selectivity for iodides over bromides. Self-Validation: LC-MS analysis of the isolated product must show the target mass with a distinct 1:1 isotopic doublet (M / M+2), definitively proving that exactly one bromine atom remains intact on the aromatic ring.

Protocol C: Secondary Cross-Coupling (C-Br Activation)

Objective: Functionalize the remaining C-Br bond using a more forcing catalytic system. Procedure:

-

Combine the mono-functionalized intermediate (1.0 eq) and a terminal Alkyne (1.2 eq) in anhydrous DMF (0.1 M).

-

Add Et3N (3.0 eq) and degas the solution with argon for 15 minutes.

-

Add Pd(dppf)Cl2 (10 mol%) and CuI (5 mol%).

-

Heat the mixture at 90°C for 16 hours.

-

Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify.

Causality: With the iodine replaced, the C-Br bond is now the reactive site. Pd(dppf)Cl2, a more electron-rich and sterically demanding catalyst, is required to overcome the higher activation energy barrier of the C-Br bond. The elevated temperature (90°C) provides the necessary kinetic driving force. Self-Validation: The complete disappearance of the bromine isotopic doublet in the mass spectrum confirms full conversion. 1H NMR will show the appearance of new signals corresponding to the alkyne or secondary aryl substituent.

Protocol D: Acidic Deprotection

Objective: Cleave the Boc group to yield the final di-functionalized benzylamine. Procedure:

-

Dissolve the di-functionalized intermediate in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

-

Stir at room temperature for 2 hours.

-

Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with EtOAc to isolate the free amine.

Causality: Acidic conditions protonate the carbamate oxygen, leading to the thermodynamically driven expulsion of isobutylene gas and CO2. Self-Validation: The evolution of gas will cease upon completion. 1H NMR will show the complete disappearance of the 9H tert-butyl singlet at ~1.4 ppm.

References

-

[2] Title: Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides Source: PubMed (nih.gov) URL: 2

-

[3] Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: ACS Publications (Chemical Reviews) URL: 3

-

[4] Title: Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: DSpace@MIT URL: 4

-

[1] Title: Reactivity Face-Off: Iodo- vs. Bromo-Substituted Benzonitriles in Cross-Coupling Reactions Source: Benchchem URL: 1

Sources

Application Note: Chemoselective Functionalization of (3-Bromo-5-iodophenyl)methanamine in Targeted Drug Discovery

Introduction & Mechanistic Overview

In modern medicinal chemistry, the design of highly specific therapeutics relies heavily on versatile building blocks that allow for modular, stepwise functionalization. (3-Bromo-5-iodophenyl)methanamine (CAS: 1261571-12-3) is a premier di-halogenated scaffold utilized extensively in the discovery of novel analgesics and anti-inflammatory agents[1].

The strategic value of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol). This thermodynamic gradient allows for chemoselective palladium-catalyzed cross-coupling [2]. The C-I bond undergoes oxidative addition to Pd(0) species rapidly at room temperature, leaving the C-Br bond completely intact for subsequent high-temperature functionalization[3].

A primary application of this scaffold is the synthesis of TRPA1 (Transient Receptor Potential Ankyrin 1) modulators [4]. TRPA1 is a non-selective cation channel expressed in sensory neurons that acts as a central sensor for noxious chemical, mechanical, and cold stimuli[5]. Electrophilic agonists activate TRPA1 by forming covalent adducts with critical cysteine residues (C621, C641, and C665), leading to calcium influx and pain signaling[6][7]. Antagonizing this pathway via sulfonamide derivatives of (3-bromo-5-iodophenyl)methanamine represents a major clinical strategy for treating neuropathic and inflammatory pain[4][8].

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized parameters for the sequential functionalization of the scaffold.

Table 1: Standardized Conditions for Sequential Cross-Coupling

| Reaction Step | Target Bond | Catalyst System | Base / Solvent | Temp (°C) | Typical Yield | Chemoselectivity |

| Amine Protection | -NH₂ | None | Et₃N / DCM | 25 | >95% | N/A |

| Sonogashira | C-I | 2 mol% Pd(PPh₃)₂Cl₂, 4 mol% CuI | Et₃N (neat or THF) | 25 | 80-90% | >99% (C-I over C-Br) |

| Suzuki-Miyaura | C-Br | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 90 | 75-85% | N/A |

| Sulfonylation | -NH₂ | None | DIPEA / DCM | 0 to 25 | 85-95% | N/A |

Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Quality control checkpoints are integrated to ensure mechanistic fidelity before proceeding to the next synthetic step.

Protocol 1: N-Boc Protection of the Benzylamine

Causality: Free primary amines can coordinate with palladium, poisoning the catalyst, or undergo competitive Buchwald-Hartwig N-arylation during cross-coupling[9]. Transient protection is mandatory.

-

Reaction Setup: Dissolve (3-Bromo-5-iodophenyl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

-

Reagent Addition: Add triethylamine (Et₃N) (1.5 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) at 0 °C.

-

Propagation: Warm to room temperature and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation (Self-Correction): Perform Thin-Layer Chromatography (TLC) with a Ninhydrin stain. The starting material will stain purple (primary amine), whereas the successful Boc-protected product will remain unstained.

Protocol 2: Chemoselective Sonogashira Coupling at the C-I Bond

Causality: Exploiting the high reactivity of the C-I bond, this reaction is kept at room temperature to prevent the C-Br bond from crossing the activation energy threshold for oxidative addition[2].

-

Degassing: In a Schlenk flask, dissolve the Boc-protected intermediate (1.0 equiv) and a terminal alkyne (1.1 equiv) in degassed Et₃N/THF (1:1 v/v).

-

Catalyst Loading: Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

-

Propagation: Stir at 25 °C for 4 hours. The solution will darken as the active Pd(0) species is generated and enters the catalytic cycle.

-

Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

-

Validation (Self-Correction): Analyze the purified product via LC-MS. The mass spectrum must show a distinct 1:1 isotope doublet (M / M+2) indicative of the retained bromine atom. The absence of the iodine mass shift confirms complete and selective C-I functionalization.

Protocol 3: Suzuki-Miyaura Coupling at the C-Br Bond

Causality: With the iodine substituted, elevated temperatures and a robust bidentate ligand catalyst (e.g., dppf) are required to force the oxidative addition of the more stable C-Br bond[3].

-

Reaction Setup: Combine the C-I functionalized intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/H₂O (4:1 v/v).

-

Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under argon.

-

Propagation: Heat to 90 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry, and purify via chromatography.

-

Validation (Self-Correction): LC-MS analysis should reveal the complete disappearance of the 1:1 bromine isotope pattern, confirming the successful formation of the new C-C bond.

Protocol 4: Deprotection and Sulfonamide Formation (TRPA1 Modulator)

Causality: Linking the functionalized scaffold to a sulfonyl chloride generates the active pharmacophore required for TRPA1 channel antagonism[4].

-

Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature. Concentrate to dryness to yield the amine TFA salt.

-

Sulfonylation: Dissolve the crude amine in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and cool to 0 °C.

-

Coupling: Add the desired heterocyclic sulfonyl chloride (1.1 equiv) and stir for 4 hours, warming to room temperature.

-

Validation (Self-Correction): Verify the final compound purity via High-Performance Liquid Chromatography (HPLC) and ¹H-NMR. Purity must be >95% before proceeding to in vitro electrophysiological TRPA1 patch-clamp assays.

Workflows and Mechanistic Pathways

Chemoselective synthetic workflow for (3-Bromo-5-iodophenyl)methanamine functionalization.

Nociceptive signaling pathway mediated by the TRPA1 ion channel.

References

-

Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators. Google Patents (WO2015052264A1). URL:[4]

-

Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation. PMC. URL:[Link][3]

-

Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. MDPI. URL: [Link][6]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. URL:[Link][9]

-

What TRPA1 inhibitors are in clinical trials currently? Patsnap Synapse. URL: [Link][5]

-

TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? PMC. URL:[Link][7]

-

Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. URL:[Link][8]

Sources

- 1. ,Alkyne-PEG-MA,MW:10000,,Alkyne-PEG-MA,MW:20000, CAS [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015052264A1 - Substituted heterocyclic sulfonamide compounds useful as trpa1 modulators - Google Patents [patents.google.com]

- 5. What TRPA1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain [mdpi.com]

- 7. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: (3-Bromo-5-iodophenyl)methanamine as a Versatile Building Block for the Synthesis of Novel Heterocycles

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Advantage of (3-Bromo-5-iodophenyl)methanamine

In the landscape of medicinal chemistry and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation.[1][2] Heterocycles form the core scaffolds of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of molecular diversity. (3-Bromo-5-iodophenyl)methanamine emerges as a preeminently valuable building block, offering a unique combination of reactive sites that enable controlled, sequential, and diverse synthetic transformations.

This technical guide provides an in-depth exploration of the synthetic utility of (3-Bromo-5-iodophenyl)methanamine. We will delve into its distinct reactivity profile and present detailed protocols for its application in constructing complex heterocyclic systems. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The core utility of this molecule lies in two key features:

-

Orthogonal Halogen Reactivity: The presence of both an iodine and a bromine substituent on the aromatic ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, enabling a predictable, stepwise introduction of different molecular fragments.[3][4]

-

Nucleophilic Aminomethyl Group: The primary aminomethyl moiety serves as a potent nucleophile and a convenient handle for intramolecular cyclization reactions, providing a direct pathway to fused heterocyclic systems like isoquinolines and related scaffolds.

This document will provide both the foundational principles and actionable protocols to unlock the synthetic potential of this powerful building block.

Principle of Regioselective Functionalization